1-(Cyclopropylamino)propan-2-one is an organic compound classified as a ketone and an amine. It features a cyclopropyl group attached to an amino group, which is further linked to a propan-2-one skeleton. This compound is significant in organic synthesis, particularly as a building block for more complex molecules and in medicinal chemistry.
The compound can be sourced from various chemical suppliers and is classified under organic compounds. Its molecular formula is with a molecular weight of approximately 113.16 g/mol. The compound can be synthesized through several methods, often involving the manipulation of cyclopropylamine derivatives or similar structures.
1-(Cyclopropylamino)propan-2-one can be synthesized using multiple methods, including:
The synthesis typically involves controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yields. For instance, using solvents like dichloromethane or ethanol can facilitate the reaction kinetics.
The molecular structure of 1-(Cyclopropylamino)propan-2-one consists of:
The compound's structural formula can be represented as follows:
The compound exhibits chirality due to the presence of the asymmetric carbon atom in the propan-2-one moiety.
1-(Cyclopropylamino)propan-2-one participates in various chemical reactions typical of ketones and amines:
Reactions are often carried out under controlled pH conditions to favor specific pathways, and the use of catalysts may enhance reaction efficiency.
The mechanism of action for 1-(Cyclopropylamino)propan-2-one primarily involves its role as a nucleophile in various organic transformations. In nucleophilic addition reactions:
Relevant data indicates that it has moderate stability under standard laboratory conditions but should be handled with care due to its reactive nature.
1-(Cyclopropylamino)propan-2-one finds applications primarily in:
The emergence of 1-(cyclopropylamino)propan-2-one as a synthetic building block coincides with broader advancements in strained ring chemistry during the late 20th century. Cyclopropane derivatives gained prominence due to their unique Baeyer strain and partial π-character in C–C bonds, enabling diverse reactivity patterns unattainable with linear alkanes [4]. Early synthetic routes to this compound relied on nucleophilic substitution reactions between cyclopropylamine and halogenated ketones (e.g., chloroacetone), but suffered from low regioselectivity and polymerization side reactions.
Modern catalytic methodologies have significantly refined its synthesis. Zinc-catalyzed Simmons-Smith cyclopropanation of allylamine precursors, followed by oxidation, provides enantioselective access to chiral cyclopropylamine building blocks [4]. Transition-metal-mediated cross-coupling, particularly nickel-catalyzed reductive coupling of cyclopropylamine NHP esters with aryl halides, allows direct incorporation of the 1-(cyclopropylamino)propan-2-one scaffold into complex architectures under mild conditions [4]. These advances resolved historical limitations, enabling gram-scale production with >95% purity as confirmed by recent patent applications [1].
Table 1: Evolution of Synthetic Methods for 1-(Cyclopropylamino)propan-2-one
Era | Primary Method | Limitations | Key Advance |
---|---|---|---|
1980s–1990s | Nucleophilic substitution (RX + H₂N-CP) | Low yields (30–40%); regioselectivity issues | Development of protecting-group strategies |
2000s–2010s | Pd/Ni-catalyzed amination | Catalyst cost; sensitivity to air/moisture | Ligand design (e.g., bipyridines) enhancing turnover |
2020s–Present | Zinc-catalyzed asymmetric synthesis | Substrate scope constraints | Enantioselectivity >90% ee; mild conditions |
1-(Cyclopropylamino)propan-2-one serves as a linchpin for constructing nitrogen-containing heterocycles due to three reactive centers: the nucleophilic secondary amine, electrophilic ketone, and strained cyclopropane ring. Its utility is exemplified in three key transformations:
Pyrazole/Pyrimidine Annulation: Condensation with hydrazines yields pyrazoles through ketone-hydrazone formation followed by cyclodehydration. Under microwave irradiation, this reaction completes in <10 minutes with yields exceeding 85% [1] [8]. When reacted with β-diketones or amidines, it forms substituted pyrimidines – scaffolds prevalent in kinase inhibitors like the JAK3 inhibitor Tofacitinib [8].
Bioisosteric Applications: The cyclopropyl group acts as a lipophilic bioisostere for alkyl chains or aryl rings, improving metabolic stability. In triazole-based antibiotics, replacing n-propyl with cyclopropyl reduced CYP450-mediated dealkylation by 70% while maintaining target affinity [6]. This principle is exploited in quinolone antifungals where the cyclopropylamino moiety enhances membrane penetration [6].
Strain-Release Functionalization: Ring-opening reactions leverage cyclopropane strain. Treatment with electrophiles (I₂, BrCN) generates γ-haloamines, which cyclize to azetidines or pyrrolidines – key motifs in β-lactamase inhibitors like Relebactam [1] [9]. Recent studies demonstrate photocatalytic ring expansion to 2,3-dihydrofurans using Ru(bpy)₃²⁺ catalysts [4].
Table 2: Heterocycles Synthesized from 1-(Cyclopropylamino)propan-2-one
Heterocycle Class | Reagents/Conditions | Pharmacological Relevance |
---|---|---|
Pyrazoles | RNHNH₂, EtOH, Δ 20 min | COX-2 inhibitors; JAK-STAT modulators |
Pyrimidines | R₁R₂N-C(=NH)NH₂, AcOH reflux | Antivirals (e.g., CSNK2 inhibitors) [2] |
Azetidines | I₂, K₂CO₃, CH₃CN | β-Lactam potentiation [9] |
1,2,4-Triazoles | N₂H₄, then RCOOH | Antifungals (CYP51 inhibition) |
Host-directed therapies (HDTs) represent a paradigm shift in combating intracellular pathogens by targeting host cellular machinery rather than microbial components. 1-(Cyclopropylamino)propan-2-one derivatives are emerging as critical enablers of this strategy through three mechanisms:
Autophagy Modulation: The compound’s metabolites enhance lysosomal acidification via mTOR inhibition, promoting autophagic clearance of intracellular Mycobacterium tuberculosis (Mtb). Nanoparticle conjugates functionalized with cyclopropylamino ketones increased autophagosome formation in macrophages by 3.5-fold compared to controls, reducing Mtb burden by 90% ex vivo [9]. This occurs through AMPK phosphorylation and ULK1 complex activation, bypassing Mtb’s inhibition of phagolysosomal fusion [3] [9].
Kinase Inhibition: Structural analogs act as ATP-competitive inhibitors of host kinases essential for pathogen survival. Derivatives bearing pyrazolo[1,5-a]pyrimidine cores (synthesized from the ketone via Pinner reactions) suppress CSNK2 activity – a kinase hijacked by β-coronaviruses for viral egress [2]. Molecular docking confirms H-bonding between the cyclopropyl N-H and kinase hinge residue Glu121, positioning the scaffold optimally in the ATP pocket [2] [8].
Immunomodulation: In malaria, cyclopropylamino-modified artemisinin derivatives upregulate HO-1 expression via Nrf2, dampening pro-inflammatory cytokine storms while maintaining parasiticidal activity. Mouse models showed 60% lower TNF-α levels versus standard artemisinins without compromising parasite clearance [7].
Table 3: Host-Directed Therapeutic Applications
Pathogen | Molecular Target | Derivative Structure | Effect |
---|---|---|---|
M. tuberculosis | mTOR/AMPK autophagy axis | Polymeric NP-(ketone conjugate) | Autophagosome formation ↑ 210% [9] |
SARS-CoV-2 | Host CSNK2 kinase | Pyrazolo[1,5-a]pyrimidine analog | Viral titer reduction 4-log [2] |
Plasmodium falciparum | Heme oxygenase-1 (HO-1) | Artemisinin-cyclopropylamine hybrid | TNF-α ↓ 60%; parasite clearance ↔ [7] |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.:
CAS No.: 207740-41-8